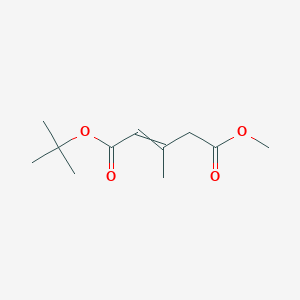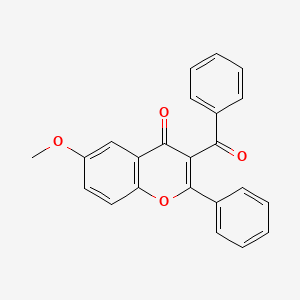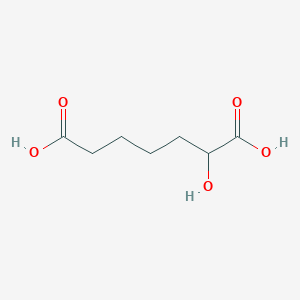![molecular formula C18H17ClO4 B12544914 Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate CAS No. 667891-41-0](/img/structure/B12544914.png)
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate is an organic compound with a complex structure that includes a chlorobenzoyl group, a methylphenoxy group, and an ethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with 2-methylphenol to form 4-(3-chlorobenzoyl)-2-methylphenol. This intermediate is then reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or toluene, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the final product is usually achieved through distillation or recrystallization.
化学反応の分析
Types of Reactions
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenoxyacetates.
科学的研究の応用
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the phenoxyacetate moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl (3-chlorobenzoyl)acetate: Similar structure but lacks the methylphenoxy group.
Ethyl (4-chlorobenzoyl)acetate: Similar structure but with a different substitution pattern on the benzoyl group.
Ethyl (2-chlorobenzoyl)acetate: Similar structure but with the chlorine atom in a different position.
Uniqueness
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate is unique due to the presence of both the chlorobenzoyl and methylphenoxy groups, which confer distinct chemical and biological properties
特性
CAS番号 |
667891-41-0 |
|---|---|
分子式 |
C18H17ClO4 |
分子量 |
332.8 g/mol |
IUPAC名 |
ethyl 2-[4-(3-chlorobenzoyl)-2-methylphenoxy]acetate |
InChI |
InChI=1S/C18H17ClO4/c1-3-22-17(20)11-23-16-8-7-14(9-12(16)2)18(21)13-5-4-6-15(19)10-13/h4-10H,3,11H2,1-2H3 |
InChIキー |
AHPVRXUHRXEUIE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide](/img/structure/B12544836.png)

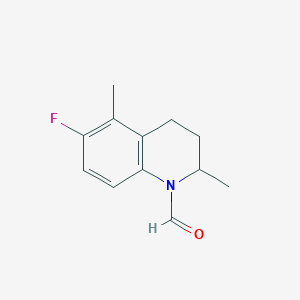
![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)
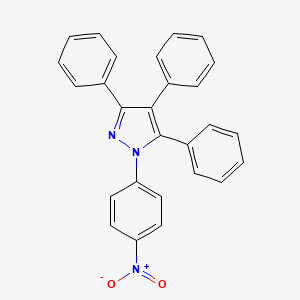
![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
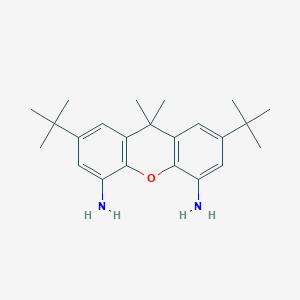
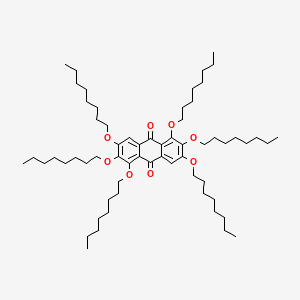
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
